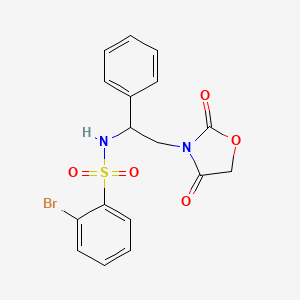
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide, commonly known as BDBS, is a sulfonamide compound that has been synthesized for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Mécanisme D'action
Target of Action
The primary target of this compound is Cathepsin D , a well-known protease . Cathepsin D plays a crucial role in protein degradation and turnover, and its dysregulation is associated with various pathological conditions, including osteoarthritis .
Mode of Action
The compound interacts with Cathepsin D through a mechanism that involves free radical bromination . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH) . This interaction results in the inhibition of Cathepsin D’s proteolytic activity .
Biochemical Pathways
The inhibition of Cathepsin D affects the lysosomal degradation pathway . As Cathepsin D is a key enzyme in this pathway, its inhibition can lead to the accumulation of undegraded proteins, impacting cellular homeostasis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of protein degradation within the cell due to the inhibition of Cathepsin D . This can lead to alterations in cellular processes and potentially contribute to the pathogenesis of diseases like osteoarthritis .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with Cathepsin D . Additionally, the presence of other reactive species in the cellular environment could potentially interfere with the compound’s free radical mechanism of action .
Avantages Et Limitations Des Expériences En Laboratoire
BDBS has several advantages for lab experiments, including its stability and solubility in organic solvents. However, BDBS has some limitations, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for the study of BDBS. One potential direction is the development of BDBS-based drugs for the treatment of various diseases, including neurodegenerative diseases and bacterial infections. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of BDBS. Finally, the development of new synthesis methods for BDBS may improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of BDBS involves a multi-step process that begins with the reaction of 2-aminobenzene sulfonamide with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure BDBS.
Applications De Recherche Scientifique
BDBS has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, β-lactamase, and acetylcholinesterase. BDBS has also been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5S/c18-13-8-4-5-9-15(13)26(23,24)19-14(12-6-2-1-3-7-12)10-20-16(21)11-25-17(20)22/h1-9,14,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWCJIJOYNHMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2850051.png)
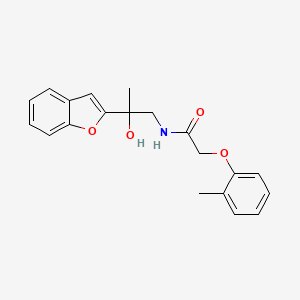
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2850053.png)


![N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850057.png)
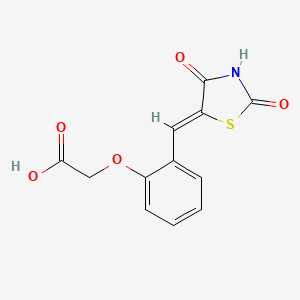
![4-ethyl-N-[3-(prop-2-enylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide](/img/structure/B2850060.png)
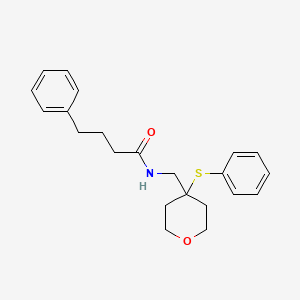
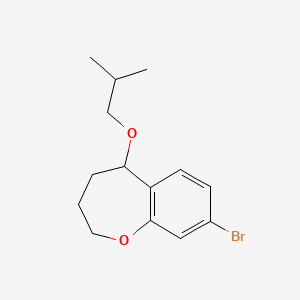
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)

![N-(3,4-Difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide](/img/structure/B2850068.png)
